molecular formula C8H10N4 B2854965 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine CAS No. 2460750-82-5

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B2854965
CAS No.: 2460750-82-5
M. Wt: 162.196
InChI Key: VZHFXNGKKWOEON-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine is a specialized chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is recognized as a critical intermediate in the development of novel small-molecule therapeutics . This compound is part of a class of imidazopyridazine derivatives that have been extensively investigated for their role in constructing complex drug candidates. The primary research value of this amine derivative is closely tied to its function as a precursor in the synthesis of Risdiplam (marketed as Evrysdi®), the first orally administered small-molecule drug approved for the treatment of spinal muscular atrophy (SMA) . Risdiplam works by modifying the splicing of the SMN2 gene to increase production of functional survival motor neuron (SMN) protein, which is crucial for motor neuron survival . While the direct synthetic route may vary, this compound serves as a versatile intermediate that can be further functionalized to arrive at the active pharmaceutical ingredient. Its utility highlights a shift in modern synthetic approaches that seek to avoid reliance on precious metal catalysts, thereby aiming for more sustainable and scalable manufacturing processes . Researchers will find this compound particularly valuable for constructing and exploring new chemical entities within drug discovery programs, especially those targeting neurological and genetic disorders. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHFXNGKKWOEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A central method for constructing the imidazo[1,2-b]pyridazine core employs Suzuki-Miyaura couplings. As detailed in AU2018337597A1, the synthesis begins with 6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine (Compound III”), which undergoes borylation with bis(pinacolato)diboron to form a boronic ester intermediate (Compound III’). Subsequent coupling with a halogenated pyrido[1,2-a]pyrimidin-4-one derivative (Compound IIIa) in the presence of dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (Pd(XantPhos)Cl₂) yields the biaryl intermediate (Compound II).

Reaction Conditions:

  • Catalyst: Pd(XantPhos)Cl₂ (2–5 mol%)
  • Base: Potassium carbonate (K₂CO₃, 3–5 equivalents)
  • Solvent: 2-Methyltetrahydrofuran or toluene
  • Temperature: 80–100°C, 12–24 hours

This method achieves high regioselectivity due to the steric bulk of the XantPhos ligand, which suppresses undesired homocoupling.

Bromination and Functionalization of Imidazo[1,2-b]pyridazine

The 6-bromo intermediate is synthesized via direct bromination of 2,8-dimethylimidazo[1,2-b]pyridazine using molecular bromine (Br₂) in acetic acid. Alternative brominating agents like N-bromosuccinimide (NBS) may be employed under radical-initiated conditions.

Optimized Bromination Protocol:

  • Substrate: 2,8-Dimethylimidazo[1,2-b]pyridazine
  • Brominating Agent: Br₂ (1.1 equivalents)
  • Solvent: Glacial acetic acid
  • Temperature: 25–40°C, 2–4 hours
  • Yield: ~85% (reported for analogous compounds)

Amination of 6-Bromo Intermediate

Conversion of the 6-bromo group to an amine remains a critical gap in the provided sources. However, extrapolating from analogous systems, two potential pathways emerge:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling with ammonia or amines could introduce the 6-amino group. For example, using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with XantPhos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C.

Nucleophilic Aromatic Substitution

Direct displacement of bromide with aqueous ammonia under high-temperature (150–200°C) and pressure conditions, though this method risks decomposition of the heterocycle.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Large-scale processes prioritize solvent recovery and catalyst reuse. For Suzuki-Miyaura couplings, 2-methyltetrahydrofuran is favored over tetrahydrofuran (THF) due to its higher boiling point (80°C vs. 66°C) and improved catalyst stability. Pd(XantPhos)Cl₂ demonstrates recyclability for up to three batches with <10% activity loss.

Purification Techniques

  • Crystallization: Intermediate III” is purified via recrystallization from ethanol/water mixtures (70:30 v/v).
  • Chromatography: Final products are isolated using silica gel chromatography with ethyl acetate/hexane gradients.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Coupling Bromination Amination
Catalyst Pd(XantPhos)Cl₂ None Pd₂(dba)₃
Key Reagent Bis(pinacolato)diboron Br₂ NH₃
Temperature Range 80–100°C 25–40°C 100–150°C
Yield (Reported) 70–85% 80–90% Not reported

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The amine group at C6 enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing diverse substituents to enhance pharmacological properties, as demonstrated in kinase inhibitor development .

Substrate Boronic Acid Catalyst/Conditions Product Yield Application
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C 2-(4-Fluorophenyl)-6-aminoimidazo-pyridazine78%TAK1/AAK1 kinase inhibition

Functionalization of the Amine Group

The primary amine at C6 undergoes alkylation and acylation to modulate solubility and binding affinity. For example, methylation with iodomethane enhances selectivity for bromodomains in epigenetic targets .

Reaction Type Reagent Conditions Product Impact on Activity
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6h N-Methyl-2,8-dimethylimidazo-pyridazin-6-amineImproved selectivity for CBP/EP300 bromodomains
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C → RT, 2h N-Acetyl derivativeEnhanced metabolic stability in SMN2 splicing modulators

Photoredox Catalysis

In advanced applications, the amine participates in photoredox-mediated C–H functionalization to generate derivatives with complex architectures. For instance, Ir(ppy)₃-catalyzed reactions under blue LED light enable regioselective coupling with tertiary amines .

Substrate Catalyst Conditions Product Key Outcome
This compoundIr(ppy)₃Blue LED, DMA, O₂, 35°C, 7h N-Morpholino-imidazo-pyridazineHigh exo selectivity (5.7:1); minimal byproducts under optimized conditions

Role in Drug Development

The compound serves as a critical intermediate in synthesizing risdiplam , a therapeutic for spinal muscular atrophy (SMA). It undergoes spirocyclization with 4,7-diazaspiro[2.5]octane under Pd catalysis to form the final drug candidate .

Reaction Step Conditions Product Pharmacological Impact
SpirocyclizationPd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C Risdiplam (SMN2 splicing modulator)Increases SMN protein levels in CNS and peripheral tissues

Key Research Findings

  • Selectivity in Kinase Inhibition : Methylation at the C6 amine enhances selectivity for TAK1 kinase (IC₅₀ = 0.041 μM) over BRD4 (>100-fold selectivity) .

  • SAR Studies : Substituents at C6 influence hydrogen bonding with N1168 in CBP bromodomains, critical for mimicking acetylated lysine interactions .

  • Photostability : The amine’s derivatives exhibit low phototoxic risk (IC₅₀ > 10 μM in 3T3 fibroblasts) .

Scientific Research Applications

Kinase Inhibition

The imidazo[1,2-b]pyridazine core of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine has been identified as a privileged structure in the development of kinase inhibitors. These inhibitors play critical roles in the treatment of various cancers and inflammatory diseases.

Case Study: TAK1 Kinase Inhibition

Recent studies have demonstrated that modifications at specific positions of the imidazo[1,2-b]pyridazine scaffold can enhance kinase selectivity and potency. For instance, substituting the C6 position with morpholine or piperazine has shown significant improvements in inhibiting the Transforming Growth Factor Beta-activated Kinase 1 (TAK1) .

Table 1: Summary of TAK1 Inhibition Studies

CompoundC6 SubstitutionTAK1 Inhibition (%)
1None26
2Morpholine91
3Cis-Dimethylmorpholine95
4Piperidine46

These findings indicate that strategic modifications can lead to compounds with enhanced therapeutic potential against multiple myeloma and other malignancies.

Neurological Applications

Another significant application of this compound is in the development of inhibitors for neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease.

Case Study: nSMase2 Inhibitors

The compound has been utilized to create derivatives that exhibit favorable pharmacokinetic properties and substantial oral bioavailability. One notable derivative, (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC), has been shown to effectively inhibit nSMase2 activity .

Table 2: Pharmacokinetic Properties of PDDC

ParameterValue
IC50300 nM
Brain PenetrationSignificant
Oral BioavailabilityHigh

In vivo studies demonstrated that PDDC could reverse cognitive impairments in mouse models of Alzheimer's disease, highlighting its potential as a therapeutic agent .

Synthesis and Development

The synthesis of compounds containing the imidazo[1,2-b]pyridazine core typically involves nucleophilic aromatic substitution reactions and cross-coupling techniques. For example, the preparation of Risdiplam, an oral medication for spinal muscular atrophy, utilizes intermediates derived from this compound . This illustrates the versatility of this compound in pharmaceutical applications.

Mechanism of Action

The mechanism by which 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Target/Application Molecular Weight (g/mol) Key Reference(s)
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine 2,8-dimethyl SMA therapy (risdiplam) 309.3
3-Bromo-N-(4-morpholino-trans-cyclohexyl)imidazo[1,2-b]pyridazin-6-amine 3-bromo, morpholino-cyclohexyl Antimalarial (Plasmodium falciparum) ~468
N-(2-(4-methylpiperazin-1-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine 4-methylpiperazinyl-ethyl Kinase inhibition (PIM kinases) ~339
3-(4-(Methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine 4-methylsulfonylphenyl Antimalarial optimization ~387
2-Methylimidazo[1,2-b]pyridazin-6-amine 2-methyl (no 8-methyl) Kinase inhibitor intermediate 148.17

Key Observations:

  • Kinase Inhibitors: Piperazinyl and morpholino groups (e.g., ) enhance solubility and hydrogen-bonding capacity, critical for ATP-binding pocket interactions in kinases like PIM1 .
  • Methyl Group Impact: The 2,8-dimethyl configuration in the target compound balances lipophilicity and steric effects, favoring CNS penetration for SMA therapy, unlike mono-methylated analogs (e.g., 2-methyl derivative in ) .

Biological Activity

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₈N₄
  • CAS Number : 2460757-31-5

Research indicates that this compound functions primarily through its interaction with specific biological targets. Notably, it has been identified as a selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. The inhibition of nSMase2 leads to reduced exosome release from the brain, which is crucial for maintaining cellular homeostasis and preventing neuroinflammation .

Anticancer Properties

Studies have demonstrated that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. Specifically, this compound has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This effect is attributed to its ability to modulate signaling pathways associated with cell survival and death .

Neuroprotective Effects

In preclinical models of Alzheimer's disease (AD), this compound has been shown to improve cognitive function by enhancing the levels of survival motor neuron (SMN) protein through modulation of SMN2 splicing. This mechanism demonstrates its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

  • Alzheimer's Disease Model : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), treatment with this compound resulted in significant improvements in cognitive performance. The compound was administered intraperitoneally at a dose of 10 mg/kg, leading to enhanced pharmacokinetic properties and brain penetration .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity against these cells .

Data Tables

Biological Activity Effect Model/Method
AnticancerInduces apoptosisVarious cancer cell lines
NeuroprotectiveEnhances SMN protein levels5XFAD mouse model
nSMase2 InhibitionReduces exosome releaseIn vitro assays

Q & A

Q. Table 1: Substituent Effects on Bioactivity (Representative Data)

PositionSubstituentActivity (IC50_{50})Solubility (µg/mL)
6-NH2_2150 nM (JAK2)<1 (aqueous)
6-Cl85 nM (EGFR)12 (DMSO)
2,8-CH3_3200 nM (p38 MAPK)<1 (aqueous)
Data synthesized from

How should researchers address contradictions in reported bioactivity data across studies?

Level: Advanced
Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.
  • Compound Purity : Use HPLC (≥95% purity) and LC-MS to exclude impurities .
  • Cellular Context : Test across multiple cell lines and primary cells to account for heterogeneity.
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile datasets from disparate sources .

What strategies mitigate poor aqueous solubility during in vivo studies?

Level: Advanced
Answer:

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations .
  • Salt Formation : Hydrochloride salts improve solubility (e.g., 2344680-05-1 variant) .
  • Structural Analogs : Replace methyl groups with polar moieties (e.g., -OH, -COOH) while retaining activity .

How can kinetic parameters for substitution reactions at the 6-position be determined?

Level: Advanced
Answer:

  • Pseudo-First-Order Kinetics : Monitor reaction progress via 1^1H NMR or HPLC under excess nucleophile conditions.
  • Activation Energy : Arrhenius plots derived from rate constants at 25–80°C .
  • Isotope Effects : Deuterated solvents (D2_2O vs. H2_2O) to probe mechanisms (e.g., SN1 vs. SN2) .

What computational models predict metabolic stability and toxicity?

Level: Advanced
Answer:

  • ADMET Prediction : SwissADME or admetSAR for CYP450 metabolism and hepatotoxicity .
  • Reactive Metabolite Screening : Glutathione trapping assays coupled with LC-MS/MS.
  • DFT Calculations : Identify electrophilic sites prone to covalent binding (e.g., nitroso intermediates) .

How to design a stability study under physiological conditions?

Level: Advanced
Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UPLC.
  • Light/Heat Sensitivity : Accelerated stability testing (ICH Q1A guidelines) .
  • Oxidative Stress : Add H2_2O2_2 (0.3%) to simulate ROS-mediated degradation .

What methods validate target engagement in cellular models?

Level: Advanced
Answer:

  • CETSA (Cellular Thermal Shift Assay) : Detect target stabilization upon compound binding .
  • BRET/FRET : Real-time monitoring of kinase activity in live cells.
  • CRISPR Knockout : Confirm loss of activity in target-deficient cell lines .

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